molecular formula C17H23N7O3 B12236475 3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B12236475
M. Wt: 373.4 g/mol
InChI Key: LOKNYIOUGOXAOC-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazolidine-2,4-dione core with a piperidine ring and a purine derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the imidazolidine-2,4-dione intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Attachment of the purine derivative: The final step involves the coupling of the piperidine intermediate with a purine derivative, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving purine derivatives.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of an imidazolidine-2,4-dione core with a purine derivative and a piperidine ring. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-[1-(7-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H23N7O3/c1-21-11-20-15-14(21)16(19-10-18-15)22-5-3-12(4-6-22)24-9-13(25)23(17(24)26)7-8-27-2/h10-12H,3-9H2,1-2H3

InChI Key

LOKNYIOUGOXAOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)CCOC

Origin of Product

United States

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